Cas no 33622-41-2 (3-(dimethylamino)-2-methylpropan-1-ol)

3-(dimethylamino)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Propanol,3-(dimethylamino)-2-methyl-
- 3-(Dimethylamino)-2-methylpropan-1-ol
- 2-methyl-3-dimethylaminopropanol
- 2-Methyl-3-dimethylamino-propanol-(1)
- 3-(Dimethylamino)-2-methyl-1-propanol
- 3-(dimethylamino)-2-methyl-1-propanol(SALTDATA: FREE)
- 3-Dimethylamino-2-methyl-propanol-(1)
- 33622-41-2
- AKOS016342146
- SCHEMBL188892
- FT-0678955
- MFCD09834382
- CS-0215040
- NS00060476
- AKOS002656982
- EN300-216115
- BB 0240804
- EINECS 251-599-2
- DTXSID60902536
- LS-01494
- NoName_3050
- 3-(dimethylamino)-2-methylpropan-1-ol
-
- MDL: MFCD09834382
- インチ: InChI=1S/C6H15NO/c1-6(5-8)4-7(2)3/h6,8H,4-5H2,1-3H3
- InChIKey: FZASHPCRPMSFEG-UHFFFAOYSA-N
- ほほえんだ: CC(CN(C)C)CO
計算された属性
- せいみつぶんしりょう: 117.11500
- どういたいしつりょう: 117.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 54.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5A^2
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 0.883
- ふってん: 169.7°Cat760mmHg
- フラッシュポイント: 48.3°C
- 屈折率: 1.441
- PSA: 23.47000
- LogP: 0.17640
3-(dimethylamino)-2-methylpropan-1-ol セキュリティ情報
- 危険レベル:IRRITANT
3-(dimethylamino)-2-methylpropan-1-ol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(dimethylamino)-2-methylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB218664-250 mg |
3-(Dimethylamino)-2-methyl-1-propanol; 95% |
33622-41-2 | 250MG |
€193.50 | 2023-03-08 | ||
Enamine | EN300-216115-0.1g |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 95% | 0.1g |
$58.0 | 2023-09-16 | |
Enamine | EN300-216115-2.5g |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 95% | 2.5g |
$446.0 | 2023-09-16 | |
Enamine | EN300-216115-5.0g |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 95% | 5.0g |
$660.0 | 2023-02-22 | |
Enamine | EN300-216115-10.0g |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 95% | 10.0g |
$978.0 | 2023-02-22 | |
TRC | B401820-100mg |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 100mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB218664-1 g |
3-(Dimethylamino)-2-methyl-1-propanol; 95% |
33622-41-2 | 1g |
€289.80 | 2023-03-08 | ||
TRC | B401820-500mg |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 500mg |
$ 230.00 | 2022-06-07 | ||
abcr | AB218664-1g |
3-(Dimethylamino)-2-methyl-1-propanol, 95%; . |
33622-41-2 | 95% | 1g |
€304.50 | 2025-02-17 | |
Enamine | EN300-216115-1g |
3-(dimethylamino)-2-methylpropan-1-ol |
33622-41-2 | 95% | 1g |
$228.0 | 2023-09-16 |
3-(dimethylamino)-2-methylpropan-1-ol 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
3-(dimethylamino)-2-methylpropan-1-olに関する追加情報
3-(Dimethylamino)-2-Methylpropan-1-ol: A Comprehensive Overview
3-(Dimethylamino)-2-methylpropan-1-ol (CAS No. 33622-41-2) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields of chemistry and materials science. This compound, also known as N,N-dimethylisopropylamine alcohol, belongs to the class of tertiary alcohols and is characterized by its dimethylamino group attached to an isopropyl chain. The molecule's structure, which includes a tertiary amine and a hydroxyl group, makes it highly reactive and suitable for a wide range of applications.
Recent studies have highlighted the importance of 3-(dimethylamino)-2-methylpropan-1-ol in the synthesis of advanced materials, particularly in the development of novel polymers and surfactants. Researchers have explored its ability to act as a versatile building block in organic synthesis, enabling the creation of complex molecular architectures with tailored properties. For instance, its use in the preparation of block copolymers has shown promise in enhancing the mechanical and thermal stability of materials, making it a valuable component in high-performance polymer systems.
The compound's dimethylamino group plays a critical role in its reactivity, as it can participate in various chemical transformations, including nucleophilic substitutions and acid-base reactions. This functionality has been exploited in the development of catalysts for industrial processes, where its ability to stabilize transition states enhances reaction efficiency. Furthermore, its isopropyl chain contributes to its solubility properties, making it suitable for use in both polar and non-polar solvents.
One of the most intriguing aspects of 3-(dimethylamino)-2-methylpropan-1-ol is its potential in green chemistry applications. Recent research has focused on its use as a sustainable alternative to traditional reagents in organic synthesis. By incorporating this compound into eco-friendly reaction pathways, scientists aim to reduce waste and improve the overall sustainability of chemical processes. Its ability to facilitate asymmetric synthesis has also been explored, offering new avenues for the production of chiral compounds with high enantiomeric excess.
In addition to its role in materials science, 3-(dimethylamino)-2-methylpropan-1-ol has found applications in pharmaceuticals and agrochemicals. Its unique combination of functional groups makes it an ideal candidate for the development of bioactive molecules with specific pharmacological properties. For example, studies have shown that derivatives of this compound exhibit potential as antimicrobial agents, offering new possibilities for combating drug-resistant pathogens.
The synthesis of 3-(dimethylamino)-2-methylpropan-1-ol involves a multi-step process that typically begins with the alkylation of dimethylamine followed by hydroxylation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for large-scale applications across various industries.
Looking ahead, the continued exploration of 3-(dimethylamino)-2-methylpropan-1-ol is expected to unlock new opportunities in fields such as nanotechnology and biotechnology. Its ability to self-assemble into nanostructures has been investigated for applications ranging from drug delivery systems to sensors. Moreover, its compatibility with biological systems makes it a promising candidate for use in biomedical applications, such as tissue engineering and diagnostic devices.
In conclusion, 3-(dimethylamino)-2-methylpropan-1-ol (CAS No. 33622-41-2) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in the development of next-generation materials and technologies.
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